molecular formula C18H16N4O3 B4372432 5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4372432
M. Wt: 336.3 g/mol
InChI Key: PKXLYOQZZKBZGF-UHFFFAOYSA-N
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Description

5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-anilinophenylamine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of catalysts, such as transition metals, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may utilize more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the compound while reducing the reaction time and cost.

Chemical Reactions Analysis

Types of Reactions

5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-methyl-1H-pyrazole-4-carboxylic acid
  • 4-anilinophenylamine derivatives

Uniqueness

5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-[(4-anilinophenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-22-16(15(11-19-22)18(24)25)17(23)21-14-9-7-13(8-10-14)20-12-5-3-2-4-6-12/h2-11,20H,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXLYOQZZKBZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
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5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
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5-[(4-ANILINOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

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